3-Acetamidofuran
Overview
Description
3-Acetamidofuran is an organic compound with the molecular formula C6H7NO2. It is a derivative of furan, characterized by the presence of an acetamido group at the third position of the furan ring. This compound is notable for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetamidofuran can be synthesized through the dehydration of N-acetyl glucosamine. This process involves the use of a heterogeneous catalyst, such as lanthanum oxide (La2O3), which facilitates the dehydration reaction. The reaction typically occurs at a temperature of 180°C over a period of 3 hours, yielding this compound with an optimal yield of 50% .
Industrial Production Methods: The industrial production of this compound also involves the use of marine biomass, specifically chitin or its degradation product, N-acetyl glucosamine. The process employs stable and cost-effective metal oxide catalysts to achieve the desired transformation .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidofuran undergoes various chemical reactions, including:
Substitution: The acetamido group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions to achieve the desired oxidation products.
Substitution: Reagents like halogens or alkylating agents can be employed to introduce new functional groups into the furan ring.
Major Products:
Oxidation: 3-Acetamido-5-carboxyfuran
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
3-Acetamidofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-acetamidofuran involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
3-Acetamido-5-acetylfuran: This compound is similar to 3-acetamidofuran but has an additional acetyl group at the fifth position of the furan ring.
Acetamidoacetaldehyde: Another derivative obtained from the pyrolysis of N-acetyl glucosamine.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its ability to form hydrogen bonds and π-π interactions makes it a versatile compound in both synthetic and biological applications.
Properties
IUPAC Name |
N-(furan-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUYGSATOVDCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=COC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334768 | |
Record name | 3-Acetamidofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59445-85-1 | |
Record name | 3-Acetamidofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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